1-(3-chloro-2-methylphenyl)-N-(2,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
1-(3-chloro-2-methylphenyl)-N-(2,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound It is characterized by the presence of a pyrrolidine ring, a carboxamide group, and two aromatic rings with various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chloro-2-methylphenyl)-N-(2,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone.
Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the pyrrolidine derivative with an appropriate amine, such as 2,5-dimethylaniline, under conditions that promote amide bond formation.
Substitution on the Aromatic Rings: The chloro and methyl groups are introduced through electrophilic aromatic substitution reactions using reagents like chlorinating agents and methylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. Catalysts and protective groups may also be used to enhance selectivity and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(3-chloro-2-methylphenyl)-N-(2,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorinating agents like thionyl chloride for introducing chloro groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(3-chloro-2-methylphenyl)-N-(2,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and inflammation.
Biological Studies: The compound is used in research to understand its interactions with biological targets, such as enzymes and receptors.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-(3-chloro-2-methylphenyl)-N-(2,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-chlorophenyl)-N-(2,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide
- 1-(3-methylphenyl)-N-(2,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide
- 1-(3-chloro-2-methylphenyl)-N-(2,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide
Uniqueness
1-(3-chloro-2-methylphenyl)-N-(2,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C20H21ClN2O2 |
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Molecular Weight |
356.8 g/mol |
IUPAC Name |
1-(3-chloro-2-methylphenyl)-N-(2,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C20H21ClN2O2/c1-12-7-8-13(2)17(9-12)22-20(25)15-10-19(24)23(11-15)18-6-4-5-16(21)14(18)3/h4-9,15H,10-11H2,1-3H3,(H,22,25) |
InChI Key |
ZVCUMVRTUIAHBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2CC(=O)N(C2)C3=C(C(=CC=C3)Cl)C |
Origin of Product |
United States |
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